molecular formula C18H17ClN4O B2718813 N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide CAS No. 1251593-58-4

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide

Cat. No.: B2718813
CAS No.: 1251593-58-4
M. Wt: 340.81
InChI Key: XQSYJMPPIUUOOZ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the 3,5-Dimethyl-1H-pyrazol-1-yl Group: The pyrazole ring can be attached through a condensation reaction between a pyrazole derivative and the nicotinamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents for substitution reactions include halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide, identified by its CAS number 1251593-58-4, is a compound of interest due to its potential biological activities. Understanding its biological profile is crucial for exploring its applications in pharmacology and medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₇ClN₄O
Molecular Weight 340.8 g/mol
Structure Chemical Structure

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown promising results against various cancer cell lines, including breast and colon cancer. The presence of the 4-chlorophenyl group and the 3,5-dimethyl pyrazole moiety is believed to enhance cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Pyrazole Derivatives

A study published in Molecules highlighted that pyrazole derivatives with specific substitutions demonstrated effective inhibition of cancer cell proliferation. The IC₅₀ values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting a potential for developing new anticancer agents based on this scaffold .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Compounds with similar structures have shown efficacy against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Comparative Analysis

CompoundActivity TypeMIC (µg/mL)
This compoundAntibacterial31.25
DoxorubicinAnticancer0.5
AmpicillinAntibacterial15

The biological activity of this compound likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific phases, preventing tumor growth.

Research Findings

Recent studies have employed various methodologies to evaluate the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent activity against several cancer cell lines. For example, a study reported an IC₅₀ value below 10 µM against A431 and MCF7 cells, indicating strong anticancer potential .

In Vivo Studies

Preliminary in vivo studies using animal models have shown that administration of this compound resulted in significant tumor reduction compared to control groups. These findings support further investigation into its therapeutic efficacy and safety profile.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-12-9-13(2)23(22-12)17-8-5-15(11-20-17)18(24)21-10-14-3-6-16(19)7-4-14/h3-9,11H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSYJMPPIUUOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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